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A deep dive into the enzymatic activity of a key player in serine biosynthesis, this guide offers a

comparative kinetic analysis of 3-Phosphoglycerate Dehydrogenase (PHGDH) from Homo

sapiens, Escherichia coli, and Mycobacterium tuberculosis. The data presented, supported by

detailed experimental protocols, provides valuable insights for researchers in cellular

metabolism, oncology, and infectious disease.

Phosphoglycerate dehydrogenase (PHGDH) is a critical enzyme that catalyzes the first and

rate-limiting step in the de novo serine biosynthesis pathway. This pathway is not only essential

for the production of serine but also contributes to the synthesis of other vital biomolecules

such as glycine, cysteine, and one-carbon units required for nucleotide and lipid synthesis.

Given its central metabolic role, PHGDH is a key area of investigation, particularly in cancer

metabolism where its upregulation is frequently observed, and as a potential therapeutic target

in infectious diseases. Understanding the kinetic differences of this enzyme across various

species can illuminate evolutionary divergences and provide a foundation for the development

of species-specific inhibitors.

Kinetic Performance: A Cross-Species Comparison
The enzymatic efficiency of PHGDH is characterized by its Michaelis constant (Kₘ) for its

substrates, 3-phosphoglycerate (3-PG) and nicotinamide adenine dinucleotide (NAD⁺), and its

maximal velocity (Vₘₐₓ) or turnover number (kcat). A lower Kₘ value indicates a higher affinity
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of the enzyme for its substrate. The following table summarizes the key kinetic parameters for

PHGDH from humans, E. coli, and M. tuberculosis.

Species Substrate Kₘ kcat (s⁻¹)
kcat/Kₘ
(M⁻¹s⁻¹)

Reference

Homo

sapiens

3-

Phosphoglyc

erate

260 µM 1.5 5.8 x 10³ [1]

NAD⁺ 150 µM 2.2 1.5 x 10⁴ [1]

Escherichia

coli

3-

Phosphoglyc

erate

70 µM 115 1.6 x 10⁶

NAD⁺ 40 µM - -

Mycobacteriu

m

tuberculosis

3-

Phosphoglyc

erate

1.4 mM 4.3 3.1 x 10³

NAD⁺ 200 µM - -

Note: The kcat for E. coli and M. tuberculosis with NAD⁺ as the substrate was not explicitly

available in the reviewed literature. The kinetic efficiency (kcat/Km) for the reverse reaction of

M. tuberculosis PHGDH has been reported to be 5.6 x 10⁶ M⁻¹s⁻¹.

The data reveals significant differences in the kinetic properties of PHGDH across these

species. The E. coli enzyme exhibits a notably higher affinity for 3-PG and a much greater

turnover rate compared to both the human and M. tuberculosis enzymes, suggesting a highly

efficient catalytic process in this bacterium. In contrast, the M. tuberculosis PHGDH displays a

significantly lower affinity for 3-PG, as indicated by its high Kₘ value. The human enzyme's

kinetic parameters fall between these two bacterial orthologs. These variations likely reflect the

different metabolic demands and regulatory mechanisms present in each organism.

Experimental Protocols for PHGDH Kinetic Analysis
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The determination of PHGDH kinetic parameters is typically performed using a continuous

spectrophotometric assay that monitors the production of NADH at 340 nm. The following is a

generalized protocol for such an assay.

1. Reagents and Buffers:

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 1 mM EDTA.

Substrates: 3-Phosphoglycerate (3-PG) stock solution (e.g., 100 mM), NAD⁺ stock solution

(e.g., 50 mM).

Enzyme: Purified PHGDH from the desired species, diluted to a suitable concentration in

assay buffer.

Hydrazine Hydrate (optional): To trap the product 3-phosphohydroxypyruvate and drive the

reaction forward.

2. Assay Procedure:

Prepare a reaction mixture in a quartz cuvette containing the assay buffer and a fixed,

saturating concentration of one substrate (e.g., NAD⁺) while varying the concentration of the

other substrate (3-PG).

Initiate the reaction by adding a small volume of the diluted PHGDH enzyme to the reaction

mixture.

Immediately begin monitoring the increase in absorbance at 340 nm over time using a

spectrophotometer with temperature control (e.g., 37°C).

Record the initial linear rate of the reaction (the initial velocity, V₀).

Repeat steps 1-4 for a range of concentrations of the variable substrate.

To determine the Kₘ for the other substrate (e.g., NAD⁺), repeat the entire procedure with a

fixed, saturating concentration of 3-PG and varying concentrations of NAD⁺.

3. Data Analysis:
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Convert the rate of change in absorbance to the rate of NADH production using the Beer-

Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M⁻¹cm⁻¹).

Plot the initial velocities (V₀) against the substrate concentrations.

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to

determine the Kₘ and Vₘₐₓ values.

Visualizing the Metabolic Context and Experimental
Design
To better understand the role of PHGDH and the workflow for its kinetic analysis, the following

diagrams have been generated using the DOT language.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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